molecular formula C9H11ClF3NO B1424345 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride CAS No. 1609396-37-3

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1424345
CAS No.: 1609396-37-3
M. Wt: 241.64 g/mol
InChI Key: KRESFGRMCNFJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound that belongs to the family of anilines. It is commonly used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. The compound has the chemical formula C9H11F3NO·HCl and a molecular weight of 233.65 g/mol.

Scientific Research Applications

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-Ethoxy-3-(trifluoromethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar in structure but lacks the ethoxy group.

    4-Ethoxyaniline: Similar in structure but lacks the trifluoromethyl group.

Uniqueness

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRESFGRMCNFJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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